Enhanced Lipophilicity (XLogP3) Enables Superior Membrane Permeability Compared to Parent 4-Phenylimidazole
The introduction of the chloromethyl group at N1 increases the computed XLogP3 of 1-(chloromethyl)-4-phenylimidazole to 2.3, compared to an XLogP3 of approximately 1.5 for the unsubstituted parent 4-phenylimidazole [1][2]. This represents a lipophilicity increase of roughly 0.8 log units, which is expected to translate into enhanced passive membrane permeability based on established drug-likeness guidelines [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-Phenylimidazole; XLogP3 ≈ 1.5 (estimated from PubChem computed data for the parent scaffold; PubChem CID 70695) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15) |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or cellular uptake, an 0.8 log unit increase in lipophilicity can shift a compound from impermeable to permeable territory, making 1-(chloromethyl)-4-phenylimidazole a strategically advantageous scaffold when passive permeability is a design goal.
- [1] PubChem. 1-(Chloromethyl)-4-phenylimidazole. PubChem CID 53415935. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-(Chloromethyl)-4-phenylimidazole (accessed 2026-05-07). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. (Provides the framework for interpreting XLogP3 differences in terms of permeability expectations.) View Source
